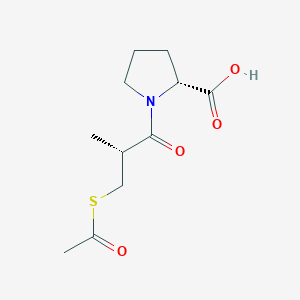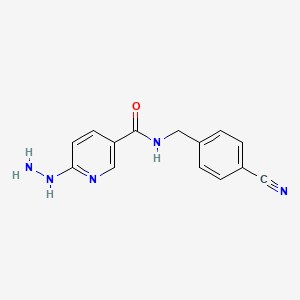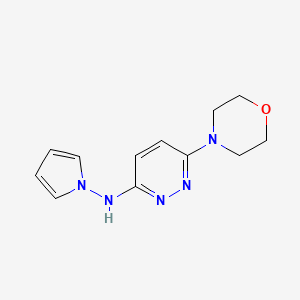
(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. Proline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline typically involves the following steps:
Starting Materials: The synthesis begins with L-proline and a suitable acetylthio compound.
Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylthio group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the acetylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted proline derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylthio group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The proline moiety may contribute to the compound’s overall stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-1-(3-Mercapto-2-methyl-1-oxopropyl)-L-proline: Similar structure but with a thiol group instead of an acetylthio group.
(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-D-proline: Enantiomer of the compound with different stereochemistry.
Uniqueness
(2S)-1-(3-Acetylthio-2-methyl-1-oxopropyl)-L-proline is unique due to its specific stereochemistry and the presence of the acetylthio group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Número CAS |
224626-08-8 |
|---|---|
Fórmula molecular |
C11H17NO4S |
Peso molecular |
259.32 g/mol |
Nombre IUPAC |
(2R)-1-[(2R)-3-acetylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO4S/c1-7(6-17-8(2)13)10(14)12-5-3-4-9(12)11(15)16/h7,9H,3-6H2,1-2H3,(H,15,16)/t7-,9+/m0/s1 |
Clave InChI |
ZNQRGUYIKSRYCI-IONNQARKSA-N |
SMILES isomérico |
C[C@@H](CSC(=O)C)C(=O)N1CCC[C@@H]1C(=O)O |
SMILES canónico |
CC(CSC(=O)C)C(=O)N1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-[1-(4-chlorophenyl)propyl]-4,5-dihydro-1H-imidazole](/img/structure/B8337169.png)
![1-Boc-4-(2-cyano-phenyl)-[1,4]diazepane](/img/structure/B8337172.png)
![1-[5-(Bromomethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B8337176.png)

